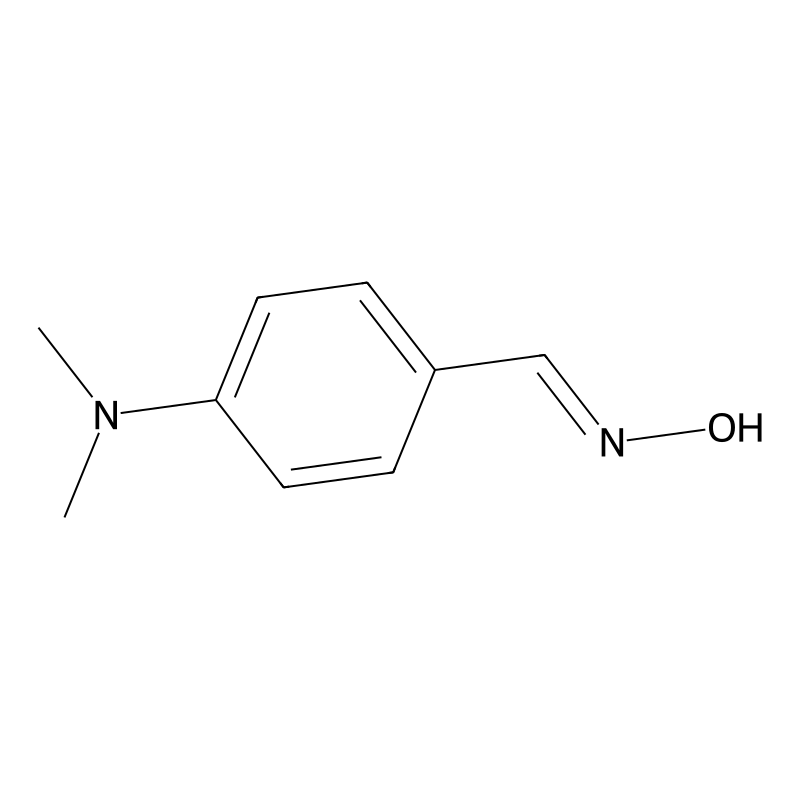p-(Dimethylamino)benzaldehyde oxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Use in Photochemistry
Scientific Field: Photochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde oxime might be involved in the photochemical reactions of p-substituted benzanilides . These reactions are important for understanding the effects of solvents and substituents on product distribution, chemical yields, and the rate of formation of certain derivatives .
Results or Outcomes: The results of these studies can help quantify the effects of substituents and solvents on the photochemical reactions of p-substituted benzanilides .
Use in Ehrlich’s Reagent
Scientific Field: Biochemistry
Summary of Application: p-(Dimethylamino)benzaldehyde, a related compound, is used in Ehrlich’s reagent to test for indoles . It’s possible that the oxime derivative could have similar applications.
Methods of Application: Ehrlich’s reagent, which contains p-dimethylaminobenzaldehyde, undergoes electrophilic substitution under acidic conditions . The reagent reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct .
Results or Outcomes: The formation of a blue-colored adduct indicates the presence of indole alkaloids .
Use in Bioorthogonal Conjugation
Scientific Field: Bioconjugation Chemistry
Summary of Application: Oxime ligation is a valuable bioorthogonal conjugation reaction .
Results or Outcomes: The results of these studies can help expand the scope of the oxime ligation, making it a more versatile tool in bioconjugation chemistry .
Use in Covalent Adaptable Networks (CANs)
Scientific Field: Polymer Chemistry
Summary of Application: Oxime chemistry, including potentially p-(Dimethylamino)benzaldehyde oxime, has been used in the creation of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .
Results or Outcomes: The results of these studies can help improve the dynamic properties of CANs and expand the possibilities for their use .
p-(Dimethylamino)benzaldehyde oxime is an organic compound characterized by the formula C₉H₁₂N₂O. It features a dimethylamino group attached to a benzaldehyde moiety, with an oxime functional group (-C=N-OH) derived from the reaction of hydroxylamine with p-(dimethylamino)benzaldehyde. This compound is notable for its potential applications in organic synthesis and as a reagent in various
There is no current research available on the specific mechanism of action of PDBA in biological systems.
- Limited information exists on the specific hazards of PDBA. However, considering its functional groups, it is advisable to handle it with caution due to potential:
- Beckmann Rearrangement: This reaction transforms oximes into amides, which can be catalyzed by acids or bases. This rearrangement is crucial for synthesizing various nitrogen-containing compounds .
- Reduction Reactions: The oxime group can be reduced to form amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride .
- Nucleophilic Addition: The carbon atom of the oxime can act as an electrophile, allowing for nucleophilic addition reactions, which can lead to the formation of more complex organic molecules .
While specific biological activities of p-(dimethylamino)benzaldehyde oxime are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzaldehyde are known for their antimicrobial and antifungal activities. Additionally, the presence of the dimethylamino group may enhance interactions with biological targets due to its electron-donating properties.
The synthesis of p-(dimethylamino)benzaldehyde oxime typically involves the following steps:
- Formation of p-(Dimethylamino)benzaldehyde: This can be achieved through the reaction of para-nitrotoluene with formaldehyde in the presence of hydrochloric acid.
- Oximation: The aldehyde is then reacted with hydroxylamine hydrochloride in an alcoholic medium (often ethanol), typically under reflux conditions:
p-(Dimethylamino)benzaldehyde oxime has various applications in chemical research and industry:
Interaction studies involving p-(dimethylamino)benzaldehyde oxime focus on its reactivity with various nucleophiles and electrophiles. The unique structure allows it to participate in diverse chemical transformations, making it a valuable compound for exploring reaction pathways involving nitrogen-containing functional groups.
Several compounds share structural features with p-(dimethylamino)benzaldehyde oxime. Below is a comparison highlighting their uniqueness:
p-(Dimethylamino)benzaldehyde oxime stands out due to its enhanced nucleophilicity and potential biological activity stemming from the dimethylamino group, which influences its reactivity compared to simpler analogs.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








